アモキサピン-d8

概要

説明

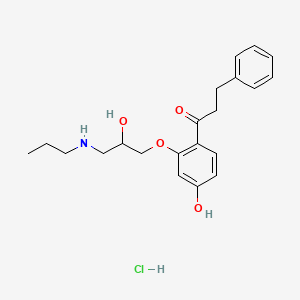

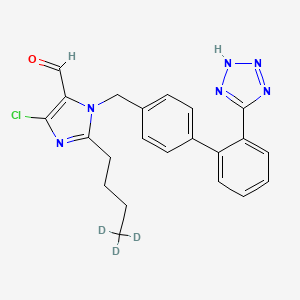

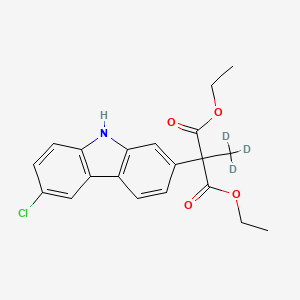

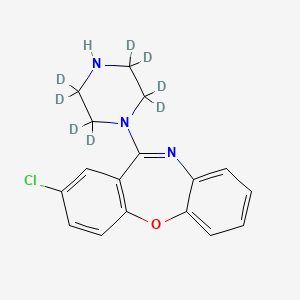

Amoxapine-d8 is a deuterium-labeled analogue of amoxapine, a tricyclic antidepressant. The incorporation of deuterium atoms into the molecular structure of amoxapine enhances its stability and allows for more precise analytical studies. Amoxapine itself is used in the treatment of neurotic or reactive depressive disorders and endogenous or psychotic depression. The deuterium-labeled version, Amoxapine-d8, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of amoxapine.

科学的研究の応用

Amoxapine-d8 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of amoxapine in biological systems.

Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of amoxapine in various biological matrices.

Clinical Toxicology: Employed as an internal standard in mass spectrometry for the accurate quantification of amoxapine in clinical samples.

Forensic Analysis: Used in forensic toxicology to detect and measure amoxapine levels in biological specimens.

Pharmaceutical Research: Aids in the development of new formulations and therapeutic regimens by providing insights into the drug’s behavior in the body.

作用機序

Target of Action

Amoxapine-d8, a deuterium labeled form of Amoxapine , primarily targets serotonin and norepinephrine reuptake . It also interacts with serotonin receptor 6 (HTR6) . These targets play a crucial role in mood regulation and cognitive function .

Mode of Action

Amoxapine-d8 acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . Additionally, Amoxapine-d8 can reduce amyloid-β generation through multiple HTR6-mediated targets .

Biochemical Pathways

Amoxapine-d8 affects the serotonergic and noradrenergic neurotransmission pathways . Chronic use of Amoxapine-d8 leads to down-regulation of cerebral cortical β-adrenergic receptors and sensitization of post-synaptic serotonergic receptors . This results in an overall increase in serotonergic neurotransmission .

Pharmacokinetics

Amoxapine-d8 is rapidly and almost completely absorbed from the gastrointestinal tract . Peak plasma concentrations usually occur within 1-2 hours of oral administration . The compound is extensively metabolized, and its metabolites undergo conjugation to form glucuronides . The elimination half-life of Amoxapine-d8 is about 8 hours .

Result of Action

The molecular and cellular effects of Amoxapine-d8’s action include a positive effect on mood in depressed individuals . It also reduces amyloid-β generation, which is beneficial in the context of Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of Amoxapine-d8 can be influenced by various environmental factors. It’s important to note that individual factors such as genetics, age, and overall health can influence the drug’s action and efficacy .

将来の方向性

Research conducted in mice has shown that amoxapine can reduce the production of amyloid-beta chains associated with Alzheimer disease by targeting the serotonin-6 (HTR-6, 5-HT-6) receptor . Multiple studies have shown that amoxapine can reduce the incidence of diarrhea in patients undergoing chemotherapy, particularly when used in conjunction with irinotecan . Furthermore, research has highlighted amoxapine’s effectiveness in the management of neuropathic pain .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Amoxapine-d8 involves the incorporation of deuterium atoms into the amoxapine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure.

Industrial Production Methods: Industrial production of Amoxapine-d8 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired level of isotopic enrichment.

化学反応の分析

Types of Reactions: Amoxapine-d8 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: Amoxapine-d8 can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert amoxapine-d8 to its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the amoxapine-d8 molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed:

Oxidation: Hydroxylated derivatives of amoxapine-d8.

Reduction: Reduced forms of amoxapine-d8.

Substitution: Substituted derivatives depending on the nucleophile used.

類似化合物との比較

Loxapine: A dibenzoxazepine antipsychotic agent and the N-demethylated precursor of amoxapine.

Desipramine: A tricyclic antidepressant with a similar mechanism of action but different chemical structure.

Nortriptyline: Another tricyclic antidepressant with comparable pharmacological effects.

Uniqueness of Amoxapine-d8: Amoxapine-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in the fields of pharmacology and toxicology.

特性

IUPAC Name |

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c18-12-5-6-15-13(11-12)17(21-9-7-19-8-10-21)20-14-3-1-2-4-16(14)22-15/h1-6,11,19H,7-10H2/i7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGDMFLQWFTERH-UFBJYANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675614 | |

| Record name | 2-Chloro-11-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189671-27-9 | |

| Record name | 2-Chloro-11-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。